molecular formula C32H35F3N2O2 B12422454 (4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide

(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide

Cat. No.: B12422454
M. Wt: 536.6 g/mol
InChI Key: KCAXPRFNWUOBNC-RDAHNBDFSA-N
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Description

(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide is a complex organic compound with a unique structure that includes multiple chiral centers, a trifluoropropyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide typically involves multiple steps, including the formation of the hexahydrophenanthrene core, introduction of the trifluoropropyl group, and attachment of the pyridine moiety. Key steps may include:

    Formation of the Hexahydrophenanthrene Core: This can be achieved through a Diels-Alder reaction followed by hydrogenation.

    Introduction of the Trifluoropropyl Group: This step may involve a nucleophilic substitution reaction using a trifluoropropyl halide.

    Attachment of the Pyridine Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoropropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound may be used to study the effects of trifluoropropyl groups on biological activity and to develop new bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its interactions with specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoropropyl group may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (4bS,7S,8aR)-4b-benzyl-7-hydroxy-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide: Lacks the pyridine moiety.

    (4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(propyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide: Lacks the trifluoropropyl group.

Uniqueness

The presence of both the trifluoropropyl group and the pyridine moiety in (4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide makes it unique compared to similar compounds. These functional groups may confer unique chemical and biological properties, such as enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C32H35F3N2O2

Molecular Weight

536.6 g/mol

IUPAC Name

(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide

InChI

InChI=1S/C32H35F3N2O2/c1-22-26(8-5-17-36-22)21-37-29(38)25-10-12-28-24(18-25)9-11-27-20-30(39,14-16-32(33,34)35)13-15-31(27,28)19-23-6-3-2-4-7-23/h2-8,10,12,17-18,27,39H,9,11,13-16,19-21H2,1H3,(H,37,38)/t27-,30+,31+/m1/s1

InChI Key

KCAXPRFNWUOBNC-RDAHNBDFSA-N

Isomeric SMILES

CC1=C(C=CC=N1)CNC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(CCC(F)(F)F)O)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC=N1)CNC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(CCC(F)(F)F)O)CC5=CC=CC=C5

Origin of Product

United States

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